molecular formula C20H23NO4S2 B2792186 7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-thiazepane CAS No. 1706002-97-2

7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-thiazepane

Cat. No.: B2792186
CAS No.: 1706002-97-2
M. Wt: 405.53
InChI Key: PXOBOEWNLIXISX-UHFFFAOYSA-N
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Description

7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-thiazepane is a complex organic compound that features a unique structure combining a benzo[d][1,3]dioxole moiety, a dimethylphenyl sulfonyl group, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the sulfonyl group and the formation of the thiazepane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-thiazepane has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which 7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-thiazepane exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired outcomes such as inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazepane derivatives and sulfonyl-containing molecules. Examples are:

  • 7-(Benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)-1,4-thiazepane
  • 7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,4-dimethylphenyl)sulfonyl)-1,4-thiazepane

Uniqueness

What sets 7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-thiazepane apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-thiazepane is a novel synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H18N2O3S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure features a thiazepane ring, which is known for its diverse biological activities. The presence of the benzo[d][1,3]dioxole moiety is particularly significant due to its established pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer activity of compounds containing the benzo[d][1,3]dioxole structure. For instance, a related compound demonstrated significant antitumor activity with IC50 values lower than those of standard chemotherapeutics like doxorubicin in various cancer cell lines (HepG2, HCT116, MCF7) . The mechanisms underlying this activity include:

  • Inhibition of EGFR : Compounds similar to this compound have shown efficacy in inhibiting epidermal growth factor receptor (EGFR) signaling pathways.
  • Induction of Apoptosis : Studies indicated that these compounds can activate apoptotic pathways by modulating proteins such as Bax and Bcl-2 .

Table 1: IC50 Values of Related Compounds

Compound NameCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
Compound AHCT1161.54
Compound BMCF74.52

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cells, contributing to cellular stress and apoptosis .
  • Molecular Docking Studies : Computational studies suggest strong binding affinity to key proteins involved in cancer progression .

Case Studies

Several case studies have explored the effects of related compounds with similar structures:

  • Study on Antiproliferative Effects : A recent study assessed the antiproliferative effects of a series of benzo[d][1,3]dioxole derivatives on various cancer cell lines. The findings indicated that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
  • In Vivo Studies : Animal models treated with derivatives showed significant tumor reduction without severe side effects typically associated with conventional chemotherapy .

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-4-(2,5-dimethylphenyl)sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S2/c1-14-3-4-15(2)20(11-14)27(22,23)21-8-7-19(26-10-9-21)16-5-6-17-18(12-16)25-13-24-17/h3-6,11-12,19H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOBOEWNLIXISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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